XL041

説明

特性

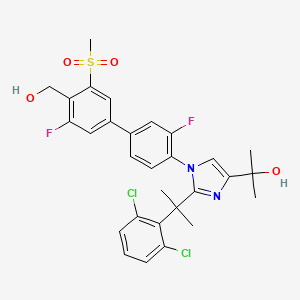

IUPAC Name |

2-[2-[2-(2,6-dichlorophenyl)propan-2-yl]-1-[2-fluoro-4-[3-fluoro-4-(hydroxymethyl)-5-methylsulfonylphenyl]phenyl]imidazol-4-yl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28Cl2F2N2O4S/c1-28(2,26-19(30)7-6-8-20(26)31)27-34-25(29(3,4)37)14-35(27)23-10-9-16(11-22(23)33)17-12-21(32)18(15-36)24(13-17)40(5,38)39/h6-14,36-37H,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNAJDMYOTDNOBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN(C(=N1)C(C)(C)C2=C(C=CC=C2Cl)Cl)C3=C(C=C(C=C3)C4=CC(=C(C(=C4)S(=O)(=O)C)CO)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28Cl2F2N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

609.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256918-39-4 |

Source

|

| Record name | BMS-852927 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256918394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-852927 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H9649L8MZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of XL041 (BMS-852927)

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL041, also identified as BMS-852927, is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in cholesterol homeostasis, inflammation, and lipid metabolism.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical activity. Quantitative data from in vitro and in vivo studies are summarized, and key experimental protocols are described to facilitate reproducibility and further investigation.

Introduction to Liver X Receptors (LXRs)

Liver X Receptors are ligand-activated transcription factors that form a heterodimer with the Retinoid X Receptor (RXR). There are two isoforms, LXRα (NR1H3) and LXRβ (NR1H2), which are encoded by separate genes.[3] Upon activation by oxysterols, their natural ligands, or synthetic agonists, LXRs bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their expression. LXRs are critical regulators of reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion.[4] They also exert significant anti-inflammatory effects.[5]

This compound: A Selective LXRβ Agonist

This compound is a synthetic LXR agonist with demonstrated selectivity for the LXRβ isoform.[1][2] This selectivity is a key attribute, as the distinct tissue distribution and target gene profiles of LXRα and LXRβ may allow for a more targeted therapeutic effect with potentially fewer side effects compared to pan-LXR agonists.

Quantitative Profile of this compound

The following tables summarize the key in vitro potency and activity parameters of this compound.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 9 nM | Human | Whole-Blood Endogenous Target Gene Activation (ABCA1) | [1][2] |

| EC50 | 10 nM | Human | Whole-Blood Endogenous Target Gene Activation (ABCG1) | [2] |

| LXRα Binding Affinity (Ki) | 19 nM | Not Specified | Not Specified | [1] |

| LXRβ Binding Affinity (Ki) | 12 nM | Not Specified | Not Specified | [1] |

| LXRα Activity | 20% (compared to a full pan agonist) | Not Specified | Transactivation Assay | [1] |

| LXRβ Activity | 88% (compared to a full pan agonist) | Not Specified | Transactivation Assay | [1] |

| alpha1-AGP Binding | 97.3% | Not Specified | Not Specified | [2] |

Mechanism of Action

The primary mechanism of action of this compound is the activation of LXRβ, leading to the transcriptional regulation of target genes involved in cholesterol transport and inflammation.

Reverse Cholesterol Transport (RCT)

A major consequence of LXR activation by this compound is the induction of genes encoding for ATP-binding cassette (ABC) transporters, specifically ABCA1 and ABCG1.[4] These transporters are crucial for the efflux of cholesterol from cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles. This process is a cornerstone of reverse cholesterol transport.

Caption: this compound activates the LXRβ/RXR heterodimer, inducing ABCA1/G1 gene expression and promoting cholesterol efflux.

Anti-Inflammatory Effects

LXR activation also leads to the transrepression of pro-inflammatory genes. This occurs through mechanisms that involve the SUMOylation of the LXR, which then binds to co-repressor complexes on the promoters of inflammatory genes, inhibiting their transcription.[5] This anti-inflammatory action is a key therapeutic rationale for LXR agonists in diseases with an inflammatory component, such as atherosclerosis.

Preclinical Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.

In Vivo Cholesterol Efflux

In a study using C57BL/6J mice, a 7-day pretreatment with this compound resulted in a potent, dose-dependent stimulation of cholesterol efflux.[1] At a dose of 3 mg/kg/day, a 70% increase in the initial efflux rate above the vehicle control was observed.[1] Similar positive results were also seen in LDLR knockout (KO) mice.[1]

Atherosclerosis Inhibition

In a 12-week study in LDLR KO mice, this compound demonstrated inhibition of atherosclerosis progression.[1] Importantly, the dose-response for this anti-atherosclerotic effect (0.1-3 mg/kg/day) was comparable to the dose-response for stimulating macrophage reverse cholesterol transport (0.03-3 mg/kg/day), strongly suggesting that the therapeutic benefit is mediated by its primary mechanism of action.[1]

Clinical Development

A Phase 1 clinical trial (NCT01651273) was initiated in November 2012 by Bristol-Myers Squibb to evaluate this compound in patients with hypercholesterolemia.[1] However, the development of this compound, along with other LXR agonists, was ultimately discontinued (B1498344) due to adverse effects.[5]

Experimental Protocols

In Vitro Peritoneal Macrophage Stimulation

-

Objective: To assess the effect of LXR agonists on gene expression in macrophages.

-

Methodology:

-

Harvest peritoneal macrophages from male C57BL/6 mice 4 days after stimulation with 4% thioglycolate.

-

Culture the macrophages in DMEM supplemented with 20% FBS and 100 U/mL antibiotic-antimycotic.

-

Incubate the macrophages with this compound or other LXR agonists in serum-free DMEM for 20 hours.

-

Subsequently, treat the cells with LPS (20 ng/mL) for 5 hours.

-

Determine the effect of the agonists on the mRNA levels of target genes, such as IL-23α and Mertk, via quantitative PCR.[1]

-

Caption: Workflow for in vitro evaluation of this compound's effect on macrophage gene expression.

In Vivo Neutrophil Response Study

-

Objective: To investigate the effects of LXR agonists on circulating neutrophil levels.

-

Methodology:

-

Acclimate C57BL/6 mice to oral dosing.

-

Randomly assign mice (n=8/group) to receive vehicle, this compound (0.03, 0.1, 1, or 3 mg/kg/day), or another LXR agonist (e.g., GW3965) for 3 days via oral gavage.

-

On day 3, anesthetize the mice with isoflurane.

-

Collect blood via retro-orbital bleeding.

-

Analyze neutrophil levels using an Advia hematology instrument with peroxidase staining.[1]

-

Conclusion

This compound is a well-characterized, potent, and selective LXRβ agonist that has demonstrated significant efficacy in preclinical models of atherosclerosis, primarily through the stimulation of reverse cholesterol transport. While its clinical development was halted due to adverse effects, the study of this compound has provided valuable insights into the therapeutic potential and challenges of targeting the LXR pathway. The detailed mechanistic and protocol information presented here serves as a resource for further research into LXR biology and the development of next-generation LXR modulators with improved therapeutic windows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. platform.opentargets.org [platform.opentargets.org]

- 4. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of XL041 (BMS-852927): A Selective LXRβ Agonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of XL041 (also known as BMS-852927), a selective Liver X Receptor beta (LXRβ) agonist. Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] The selective activation of LXRβ has been a key focus of drug discovery efforts to harness the therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport and reducing atherosclerosis, while mitigating the undesirable lipogenic effects associated with LXRα activation.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (BMS-852927) from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Selectivity of this compound (BMS-852927)

| Parameter | LXRβ | LXRα | Assay Type | Reference |

| Binding Affinity (Ki) | 12 nM | 19 nM | Competitive Binding Assay | [4] |

| Agonist Activity (EC50) | 24 nM | >25% activity | Cell-based transactivation assays | [4] |

| Efficacy (% of full pan-agonist) | 88% | 20% | Transactivation Assays | [5][6] |

| Human Whole Blood Assay (hWBA) EC50 (ABCA1) | 9 nM (26% activity) | - | Endogenous Target Gene Activation | [7] |

| Human Whole Blood Assay (hWBA) EC50 (ABCG1) | 10 nM (33% activity) | - | Endogenous Target Gene Activation | [7] |

Table 2: In Vivo Efficacy of this compound (BMS-852927) in Murine Models of Atherosclerosis

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| C57BL/6J Mice | 0.03 - 3 mg/kg/day (oral) | 7 days | Potent, dose-dependent stimulation of cholesterol efflux (up to 70% above vehicle) | [5][6] |

| LDLR Knockout (KO) Mice | 0.1 - 3 mg/kg/day (oral) | 12 weeks | Dose-dependent inhibition of atherosclerosis progression | [5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound (BMS-852927).

LXRβ/LXRα Transactivation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the agonist activity of compounds on LXRβ and LXRα.

Objective: To determine the potency (EC50) and efficacy of this compound as an agonist for LXRβ and LXRα.

Materials:

-

HEK293T cells (or other suitable host cell line)

-

Expression vectors for full-length human LXRβ and LXRα

-

Luciferase reporter vector containing LXR response elements (LXREs) upstream of the luciferase gene (e.g., pGL4.24[luc2/minP/Hygro])

-

Renilla luciferase vector for transfection control (e.g., pRL-TK)

-

Lipofectamine 2000 or other suitable transfection reagent

-

DMEM with 10% charcoal-stripped fetal bovine serum (FBS)

-

This compound (BMS-852927) and a reference full LXR agonist (e.g., T0901317)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293T cells in 96-well plates at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS.

-

After 24 hours, transfect the cells with the LXR expression vector (β or α), the LXRE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

24 hours post-transfection, replace the medium with fresh DMEM containing various concentrations of this compound or the reference agonist. Typically, a 10-point dose-response curve is prepared, ranging from 1 pM to 10 µM.

-

Include a vehicle control (e.g., 0.1% DMSO).

-

Incubate the cells for another 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Calculate the efficacy of this compound as a percentage of the maximal activation achieved with the reference full agonist.

-

Human Whole Blood Endogenous Target Gene Activation Assay (hWBA)

This assay measures the ability of a compound to induce the expression of LXR target genes in a physiologically relevant ex vivo setting.

Objective: To assess the potency and efficacy of this compound in inducing the expression of LXR target genes (e.g., ABCA1, ABCG1) in human whole blood.

Materials:

-

Freshly drawn human whole blood from healthy volunteers (with appropriate consent).

-

RPMI 1640 medium.

-

This compound (BMS-852927) at various concentrations.

-

RNA isolation kit suitable for blood (e.g., PAXgene Blood RNA Kit).

-

Reverse transcription kit.

-

Primers and probes for target genes (ABCA1, ABCG1) and a housekeeping gene (e.g., GAPDH) for quantitative real-time PCR (qRT-PCR).

-

qRT-PCR instrument.

Procedure:

-

Blood Treatment:

-

Aliquot fresh human whole blood into tubes.

-

Add different concentrations of this compound to the blood samples and incubate at 37°C in a 5% CO2 incubator for a specified time (e.g., 6 or 24 hours).

-

Include a vehicle control.

-

-

RNA Isolation and cDNA Synthesis:

-

Isolate total RNA from the blood samples using a suitable kit according to the manufacturer's protocol.

-

Synthesize cDNA from the isolated RNA using a reverse transcription kit.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using primers and probes for the target genes (ABCA1, ABCG1) and the housekeeping gene.

-

Run the PCR in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

-

Plot the fold induction of gene expression against the logarithm of the this compound concentration to determine the EC50.

-

In Vivo Atherosclerosis Study in LDLR Knockout Mice

This protocol outlines a typical study to evaluate the anti-atherosclerotic efficacy of an LXR agonist in a murine model.

Objective: To determine the effect of this compound on the development of atherosclerotic lesions in LDL receptor knockout (LDLR-/-) mice.

Materials:

-

Male LDLR-/- mice (on a C57BL/6 background), typically 8-12 weeks old.

-

Western-type diet (high-fat, high-cholesterol).

-

This compound (BMS-852927) formulated for oral gavage.

-

Vehicle control for oral gavage.

-

Surgical tools for perfusion and aorta dissection.

-

Oil Red O or Sudan IV stain.

-

Microscope with a digital camera and image analysis software.

Procedure:

-

Animal Acclimation and Diet:

-

Acclimate the LDLR-/- mice for at least one week.

-

Switch the mice to a Western-type diet to induce atherosclerosis.

-

-

Compound Administration:

-

Randomize the mice into different treatment groups (e.g., vehicle control, and different doses of this compound).

-

Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 12 weeks).

-

-

Tissue Collection and Lesion Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Perfuse the circulatory system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the entire aorta from the heart to the iliac bifurcation.

-

Stain the aorta en face with Oil Red O or Sudan IV to visualize the atherosclerotic lesions.

-

Capture images of the stained aortas.

-

-

Data Analysis:

-

Quantify the lesion area in the captured images using image analysis software.

-

Express the lesion area as a percentage of the total aortic surface area.

-

Compare the lesion areas between the different treatment groups using appropriate statistical tests (e.g., ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the LXRβ signaling pathway and a typical experimental workflow for the discovery and characterization of an LXRβ agonist like this compound.

Caption: LXRβ Signaling Pathway Activation by this compound.

Caption: this compound Discovery and Development Workflow.

Conclusion

This compound (BMS-852927) is a potent and selective LXRβ agonist that has demonstrated promising preclinical efficacy in promoting reverse cholesterol transport and inhibiting the progression of atherosclerosis in animal models.[5][6] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of cardiovascular disease and nuclear receptor drug discovery. While the clinical development of this compound was halted due to adverse effects observed in human trials, the insights gained from its development continue to inform the design of next-generation LXR modulators with improved therapeutic windows.[1][3] Further research into tissue-selective and gene-selective LXR agonists remains a promising avenue for the development of novel therapies for atherosclerosis and other metabolic and inflammatory diseases.

References

- 1. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Common and Differential Transcriptional Actions of Nuclear Receptors Liver X Receptors α and β in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-redundant roles for LXRα and LXRβ in atherosclerosis susceptibility in low density lipoprotein receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic LXR ligand inhibits the development of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

BMS-852927: A Technical Guide for Researchers

An In-depth Examination of the LXRβ-Selective Agonist

Introduction

BMS-852927, also known as XL041, is a potent and selective small molecule agonist of the Liver X Receptor beta (LXRβ).[1][2] As a nuclear receptor, LXRβ plays a crucial role in the regulation of cholesterol metabolism, fatty acid metabolism, and inflammation. The selective activation of LXRβ over LXRα has been a key objective in drug discovery to harness the therapeutic benefits of LXR activation, such as promoting reverse cholesterol transport, while mitigating the potential for adverse effects like hypertriglyceridemia, which is associated with LXRα agonism.[3][4] BMS-852927 has been investigated for its potential in treating atherosclerosis and hypercholesterolemia.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental methodologies for BMS-852927.

Chemical Structure and Physicochemical Properties

BMS-852927 is a complex synthetic molecule with a biphenyl (B1667301) imidazole (B134444) core structure. Its systematic IUPAC name is 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol.[1]

The key physicochemical properties of BMS-852927 are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C29H28Cl2F2N2O4S | [1] |

| Molecular Weight | 609.51 g/mol | [1] |

| CAS Number | 1256918-39-4 | [1] |

| Appearance | White to off-white solid | [5] |

| SMILES | CC(O)(C1=CN(C2=CC=C(C3=CC(S(=O)(C)=O)=C(CO)C(F)=C3)C=C2F)C(C(C)(C4=C(Cl)C=CC=C4Cl)C)=N1)C | [1] |

| InChIKey | HNAJDMYOTDNOBK-UHFFFAOYSA-N | [1] |

Pharmacological Properties and Mechanism of Action

BMS-852927 functions as a selective partial agonist of LXRβ.[1] It exhibits a significantly higher agonistic activity towards LXRβ compared to LXRα, which is a desirable characteristic for therapeutic applications. The compound has demonstrated the ability to induce the expression of LXR target genes, such as ATP-binding cassette transporters ABCA1 and ABCG1, which are pivotal in mediating cholesterol efflux from cells to high-density lipoprotein (HDL) particles.[1][3] This action forms the basis of its potential to enhance reverse cholesterol transport.

The following table summarizes the key pharmacological parameters of BMS-852927.

| Parameter | Value | Target/System | Reference |

| Ki (LXRβ) | 12 nM | Human LXRβ | [2] |

| Ki (LXRα) | 19 nM | Human LXRα | [2] |

| EC50 (LXRβ activity) | 24 nM | Cell-based assay | [2] |

| LXRβ Agonist Activity | 88% | Transactivation assay | [1] |

| LXRα Agonist Activity | <25% | Transactivation assay | [3] |

| hWBA ABCA1 EC50 | 9 nM (26% activity) | Human whole blood | [1] |

| hWBA ABCG1 EC50 | 10 nM (33% activity) | Human whole blood | [1] |

Signaling Pathway

BMS-852927 exerts its effects by binding to LXRβ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.

Experimental Protocols

The following sections provide an overview of the methodologies that have been employed in the preclinical evaluation of BMS-852927.

In Vitro Macrophage Assay for Gene Expression

This protocol describes a general method for assessing the effect of BMS-852927 on target gene expression in macrophages.

-

Cell Culture: Peritoneal macrophages are isolated from male C57BL/6 mice four days after stimulation with 4% thioglycolate.[6] The cells are then cultured in DMEM supplemented with 20% FBS and 100 U/mL antibiotic-antimycotic.[6]

-

Treatment: Macrophages are incubated with varying concentrations of BMS-852927 (or a vehicle control) in serum-free DMEM for 20 hours.[6] Following this, the cells are treated with LPS (20 ng/mL) for 5 hours.[6]

-

Endpoint Analysis: The expression levels of target genes, such as IL-23α and Mertk mRNAs, are determined using quantitative real-time PCR (qRT-PCR).[6]

In Vivo Murine Model of Cholesterol Efflux

This protocol outlines an in vivo study to evaluate the effect of BMS-852927 on cholesterol efflux in mice.

-

Animal Model: Male C57BL/6J mice are used for the study.[6]

-

Dosing and Administration: BMS-852927 is administered orally to the mice for 7 consecutive days at various dose levels (e.g., 0.03, 0.1, 1, or 3 mg/kg/day).[6] A vehicle control group is also included.

-

Cholesterol Efflux Measurement: The primary endpoint is the stimulation of cholesterol efflux.[6] This can be assessed by measuring the movement of radiolabeled cholesterol from macrophages to the plasma and ultimately to the feces.[7][8]

-

Data Analysis: The rate of cholesterol efflux in the treated groups is compared to that of the vehicle control group to determine the efficacy of BMS-852927.[6]

Conclusion

BMS-852927 is a potent and selective LXRβ agonist with a well-defined chemical structure and pharmacological profile. Its ability to preferentially activate LXRβ and induce the expression of genes involved in reverse cholesterol transport has made it a valuable tool for research in atherosclerosis and lipid metabolism. The experimental protocols outlined in this guide provide a foundation for further investigation into the therapeutic potential of this compound. While it showed promise in preclinical models, it's noteworthy that in human clinical trials, BMS-852927 was observed to elevate triglycerides and LDL-cholesterol after multiple days of dosing, indicating a limited therapeutic window.[4][5] This highlights the complexities of translating preclinical findings to human outcomes and underscores the need for continued research in the development of LXR modulators.

References

- 1. medkoo.com [medkoo.com]

- 2. BMS-852927 |CAS:1256918-39-4 Probechem Biochemicals [probechem.com]

- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Induction of obesity impairs reverse cholesterol transport in ob/ob mice | PLOS One [journals.plos.org]

- 8. physiogenex.com [physiogenex.com]

The Role of XL041 in Reverse Cholesterol Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL041, also known as BMS-852927, is a selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a pivotal role in the transcriptional regulation of lipid metabolism. This technical guide provides an in-depth analysis of the function of this compound in promoting reverse cholesterol transport (RCT), a critical process for the removal of excess cholesterol from peripheral tissues and its subsequent excretion. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying signaling pathways and experimental workflows.

Introduction to Reverse Cholesterol Transport and the Role of Liver X Receptors

Reverse cholesterol transport is a multi-step process crucial for maintaining cholesterol homeostasis and preventing the development of atherosclerosis.[1] The pathway involves the efflux of cholesterol from peripheral cells, particularly macrophages within atherosclerotic plaques, to high-density lipoprotein (HDL) particles in the circulation.[1] This cholesterol is then transported to the liver for conversion to bile acids and excretion from the body.[1]

Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are key regulators of this process.[2] As nuclear receptors, LXRs form heterodimers with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, thereby modulating their transcription.[2] Key LXR target genes involved in RCT include ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1), which are essential for mediating cholesterol efflux from macrophages to apolipoprotein A-I (apoA-I) and HDL, respectively.[3]

This compound: A Selective LXRβ Agonist

This compound (BMS-852927) is a potent and selective agonist for LXRβ. In transactivation assays, this compound demonstrates 88% LXRβ activity and 20% LXRα activity compared to a full pan-agonist.[4] It has an EC50 of 9 nM in an in vitro human whole-blood endogenous target gene activation assay.[4] The binding affinities for LXRα and LXRβ are similar, at 19 nM and 12 nM, respectively.[4] The selectivity for LXRβ is of therapeutic interest, as it is hypothesized that this could potentially mitigate some of the adverse effects associated with pan-LXR agonism, such as hypertriglyceridemia, which is primarily mediated by LXRα in the liver.

Preclinical Evidence of this compound in Promoting Reverse Cholesterol Transport

Preclinical studies in murine models have demonstrated the efficacy of this compound in stimulating key steps of reverse cholesterol transport.

Quantitative Data from Preclinical Studies

| Parameter | Animal Model | Treatment | Dosage | Duration | Outcome | Reference |

| Cholesterol Efflux | C57BL/6J Mice | This compound | 3 mg/kg/day | 7 days | 70% increase in initial efflux rate above vehicle | [4] |

| Atherosclerosis Progression | LDLR Knockout Mice | This compound | 0.1 - 3 mg/kg/day | 12 weeks | Inhibition of atherosclerosis progression | [4] |

| Macrophage RCT Stimulation | LDLR Knockout Mice | This compound | 0.03 - 3 mg/kg/day | Not Specified | Dose-dependent stimulation | [4] |

Experimental Protocol: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport Assay

The following protocol outlines a common method used to assess the in vivo efficacy of LXR agonists in promoting RCT in mice.[1][3][5]

Objective: To quantify the movement of cholesterol from macrophages to feces.

Materials:

-

J774 murine macrophage cell line

-

[³H]-cholesterol

-

Acetyl-LDL (acLDL)

-

LXR agonist (e.g., this compound) or vehicle

-

C57BL/6 mice (or other appropriate strain)

-

Metabolic cages for fecal collection

-

Scintillation counter

Procedure:

-

Macrophage Cholesterol Loading and Labeling:

-

Culture J774 macrophages in DMEM supplemented with 10% FBS.

-

Incubate macrophages with [³H]-cholesterol and acLDL for 24-48 hours to induce foam cell formation and radiolabel the intracellular cholesterol pool.

-

Wash cells extensively with PBS to remove unincorporated [³H]-cholesterol and acLDL.

-

-

Animal Treatment:

-

Treat mice with the LXR agonist (e.g., this compound) or vehicle daily via oral gavage for a predetermined period (e.g., 7-10 days) prior to macrophage injection.

-

-

Macrophage Injection:

-

Harvest the [³H]-cholesterol-labeled macrophages and inject them intraperitoneally into the treated mice.

-

-

Sample Collection:

-

House the mice in metabolic cages for the collection of feces over a 48-hour period.

-

Collect blood samples at specified time points (e.g., 24 and 48 hours) to measure plasma [³H]-cholesterol levels.

-

At the end of the experiment, euthanize the mice and harvest the livers.

-

-

Analysis:

-

Extract lipids from plasma, liver, and feces.

-

Quantify the amount of [³H]-cholesterol in each sample using a scintillation counter.

-

Calculate the percentage of injected [³H]-cholesterol that is recovered in the plasma, liver, and feces.

-

Visualization of Experimental Workflow

In Vivo Macrophage RCT Experimental Workflow

Clinical Evidence for this compound

A Phase I clinical trial (NCT01651273) investigated the effects of BMS-852927 in healthy subjects and patients with hypercholesterolemia.[6] The study revealed both beneficial and adverse effects on lipid metabolism.[6]

Quantitative Data from Clinical Study

| Parameter | Population | Treatment | Outcome | Reference |

| Plasma Triglycerides (TG) | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |

| Plasma LDL-C | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |

| Plasma apoB | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |

| Plasma apoE | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |

| Plasma CETP | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Increased | [6] |

| Circulating Neutrophils | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Decreased | [6] |

| Reverse Cholesterol Transport Pathways | Healthy Subjects & Hypercholesterolemic Patients | BMS-852927 | Induced | [6] |

Note: Specific percentage changes were not detailed in the provided search results.

The clinical findings highlight a translational challenge, as the primate model significantly underestimated the lipogenic responses observed in humans.[6]

Signaling Pathway of this compound in Macrophages

This compound exerts its effects on reverse cholesterol transport primarily by activating the LXRβ/RXR heterodimer in macrophages. This activation leads to the increased transcription of genes encoding for the ABCA1 and ABCG1 transporters, which are critical for cholesterol efflux.

This compound-Mediated LXR Signaling in Macrophages

Conclusion

This compound, a selective LXRβ agonist, has demonstrated a clear role in the potentiation of reverse cholesterol transport in preclinical models, primarily through the upregulation of ABCA1 and ABCG1 expression in macrophages. This mechanism leads to increased cholesterol efflux and has been associated with the inhibition of atherosclerosis progression in animal studies. However, clinical data, while confirming the induction of RCT pathways, also revealed undesirable effects on plasma lipids and neutrophils in humans. These findings underscore the complexities of translating preclinical efficacy to clinical safety and efficacy for LXR agonists. Further research is warranted to explore strategies that can dissociate the beneficial effects on RCT from the adverse lipogenic and other off-target effects. This may involve the development of next-generation LXR modulators with improved tissue selectivity or the exploration of combination therapies.

References

- 1. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Macrophage-Specific In Vivo Reverse Cholesterol Transport in Mice | Springer Nature Experiments [experiments.springernature.com]

- 3. ahajournals.org [ahajournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. physiogenex.com [physiogenex.com]

- 6. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of XL041 (BMS-852927) in Atherosclerosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

XL041, also known as BMS-852927, is a synthetic, selective Liver X Receptor β (LXRβ) agonist that has been investigated for its therapeutic potential in atherosclerosis. The primary mechanism of action involves the activation of LXR-mediated gene transcription, leading to an increase in reverse cholesterol transport (RCT), a key process for removing cholesterol from atherosclerotic plaques. Preclinical studies in murine and primate models demonstrated significant anti-atherogenic effects. However, clinical development was halted due to adverse lipogenic effects observed in a Phase I trial, specifically an elevation in plasma triglycerides. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.

Introduction to this compound

This compound (BMS-852927) is a potent, orally bioavailable small molecule designed to selectively activate LXRβ over LXRα.[1] Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol, fatty acid, and glucose homeostasis.[1] The rationale for developing an LXRβ-selective agonist was to harness the anti-atherosclerotic benefits of LXR activation while minimizing the LXRα-mediated lipogenic side effects, such as increased hepatic triglyceride synthesis.[1][2]

Mechanism of Action in Atherosclerosis

The therapeutic strategy for using LXR agonists like this compound in atherosclerosis is centered on enhancing Reverse Cholesterol Transport (RCT).[1] This process involves the removal of excess cholesterol from peripheral tissues, particularly from foam cells within atherosclerotic plaques, and its transport back to the liver for excretion.[3][4]

Key Molecular Events:

-

LXR-RXR Heterodimerization: Upon binding this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR).[1]

-

LXRE Binding: This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[1]

-

Gene Upregulation: This binding event upregulates the transcription of key genes involved in cholesterol efflux, most notably ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1).[1][5]

-

Cholesterol Efflux: ABCA1 and ABCG1 are membrane transporters that actively pump cholesterol and phospholipids (B1166683) out of macrophages to lipid-poor apolipoprotein A-I (ApoA-I) and High-Density Lipoprotein (HDL) particles, respectively.[4]

-

Plaque Reduction: By promoting the removal of cholesterol from plaque-resident macrophages, this compound was shown in preclinical models to inhibit the progression of atherosclerosis.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical investigations of this compound.

Table 1: In Vitro Activity and Potency of this compound

| Parameter | Value | Species/System | Reference |

| LXRβ Activity | 88% (relative to full agonist) | Transactivation Assay | [5][6] |

| LXRα Activity | 20% (relative to full agonist) | Transactivation Assay | [5][6] |

| EC₅₀ (hWBA) | 9 nM | Human Whole-Blood Assay | [6][7] |

| ABCA1 EC₅₀ (hWBA) | 9 nM (26% activity) | Human Whole-Blood Assay | [5] |

| ABCG1 EC₅₀ (hWBA) | 10 nM (33% activity) | Human Whole-Blood Assay | [5] |

| Binding Affinity (LXRβ) | 12 nM | N/A | [6][7] |

| Binding Affinity (LXRα) | 19 nM | N/A | [6][7] |

hWBA: Human Whole-Blood endogenous target gene activation Assay

Table 2: Preclinical In Vivo Efficacy of this compound in Atherosclerosis Models

| Model | Treatment Duration | Dosage Range | Key Findings | Reference |

| C57BL/6J Mice | 7 days | 0.03 - 3 mg/kg/day | Potent, dose-dependent stimulation of cholesterol efflux (up to 70% above vehicle at 3 mg/kg/day). | [6] |

| LDLR Knockout Mice | 12 weeks | 0.1 - 3 mg/kg/day | Dose-dependent inhibition of atherosclerosis progression. | [6][7] |

| Cynomolgus Monkeys | N/A | N/A | Favorable efficacy and therapeutic index reported. | [5][6] |

Table 3: Clinical Trial Summary for this compound (BMS-852927)

| Trial Identifier | Phase | Condition | Status | Key Outcomes & Adverse Effects | Reference |

| NCT01651273 | Phase I | Hypercholesterolemia | Discontinued | Efficacy: Increased ABCA1 expression in subjects. Adverse Effects: Elevated plasma and liver lipids (triglycerides), elevated LDL, and neutropenia. Lipogenic effects were not fully attenuated by co-administration of statins. | [6][8][9] |

Signaling Pathway and Workflow Diagrams

LXR Agonist Signaling Pathway

The following diagram illustrates the core signaling cascade initiated by an LXR agonist like this compound, leading to anti-atherogenic effects and the undesirable lipogenic side effects.

References

- 1. benchchem.com [benchchem.com]

- 2. sec.gov [sec.gov]

- 3. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological activation of liver X receptors promotes reverse cholesterol transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - CAS:1256918-39-4 - KKL Med Inc. [m.kklmed.com]

- 8. In search of nonlipogenic ABCA1 inducers (NLAI): precision coregulator TR-FRET identifies diverse signatures for LXR ligands [elifesciences.org]

- 9. researchgate.net [researchgate.net]

XL041: A Technical Guide to its Role in Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL041, also known as BMS-852927, is a synthetic, selective agonist of the Liver X Receptor beta (LXRβ). LXRs are nuclear receptors that function as critical regulators of cholesterol, fatty acid, and glucose homeostasis. As a selective LXRβ agonist, this compound has been investigated for its potential therapeutic effects in metabolic and cardiovascular diseases, with a particular focus on its impact on lipid metabolism. This technical guide provides an in-depth overview of the effects of this compound on lipid metabolism, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: LXRβ Agonism

Liver X Receptors exist as two isoforms, LXRα and LXRβ. While both isoforms play roles in lipid metabolism, LXRα is highly expressed in the liver and is associated with the induction of fatty acid and triglyceride synthesis, a potentially undesirable side effect. LXRβ is more ubiquitously expressed and is thought to mediate many of the beneficial effects of LXR activation on cholesterol efflux and anti-inflammatory pathways. This compound is a selective LXRβ agonist, designed to harness the therapeutic benefits of LXR activation while potentially minimizing the lipogenic side effects associated with LXRα activation.[1]

Upon binding to this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. Key target genes of LXRβ involved in lipid metabolism include ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

Effects on Lipid Metabolism: Preclinical and Clinical Data

The effects of this compound on lipid metabolism have been evaluated in various preclinical models, including mice and cynomolgus monkeys, as well as in a Phase 1 human clinical trial. The quantitative data from these studies are summarized below.

Cholesterol Efflux and Reverse Cholesterol Transport

A primary mechanism by which LXR agonists are thought to exert their anti-atherosclerotic effects is by promoting reverse cholesterol transport (RCT), the process by which excess cholesterol is removed from peripheral tissues and transported to the liver for excretion. A key step in RCT is the efflux of cholesterol from macrophages, mediated by ABCA1 and ABCG1.

Table 1: Effect of this compound on Cholesterol Efflux in Mice

| Species/Model | Compound | Dose | Duration | Effect on Cholesterol Efflux | Reference |

| C57BL/6J Mice | This compound | 3 mg/kg/day | 7 days | 70% increase above vehicle in initial efflux rate | [1] |

| LDLR knockout (KO) Mice | This compound | Not specified | Not specified | Similar results to C57BL/6J mice | [1] |

Plasma Lipid Profile

The impact of this compound on circulating lipid levels has been a key area of investigation, with some differing results between preclinical models and humans.

Table 2: Effect of this compound on Plasma Lipids in Cynomolgus Monkeys (Pharmacodynamic Study)

| Parameter | Vehicle | This compound (0.1 mg/kg/day) | This compound (0.3 mg/kg/day) | This compound (1 mg/kg/day) | This compound (3 mg/kg/day) | T0901317 (10 mg/kg/day) | Reference |

| Plasma Lipids | Baseline | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | Day 1, 4, 7, 14 | [1] |

Note: Specific quantitative changes in plasma lipids from this study were not detailed in the provided search results.

Table 3: Effects of BMS-852927 (this compound) on Human Lipid and Lipoprotein Metabolism

| Population | Effect | Reference |

| Healthy Subjects & Hypercholesterolemic Patients | Induction of reverse cholesterol transport pathways | [2] |

| Healthy Subjects & Hypercholesterolemic Patients | Increased plasma and hepatic triglycerides (TG) | [2] |

| Healthy Subjects & Hypercholesterolemic Patients | Increased plasma LDL-C, apoB, and apoE | [2] |

| Normocholesterolemic Subjects & Statin-treated Patients | Similar increases in LDL-C | [2] |

Atherosclerosis

The ability of this compound to inhibit the development of atherosclerosis has been demonstrated in a preclinical model.

Table 4: Effect of this compound on Atherosclerosis in LDLR Knockout Mice

| Species/Model | Compound | Dose | Duration | Effect on Atherosclerosis | Reference |

| LDLR knockout (KO) Mice | This compound | 0.1-3 mg/kg/day | 12 weeks | Inhibition of the progression of atherosclerosis | [1] |

Experimental Protocols

Macrophage Cholesterol Efflux Assay

This in vitro assay is used to quantify the capacity of macrophages to efflux cholesterol to an acceptor, such as apolipoprotein A-I (apoA-I) or high-density lipoprotein (HDL).

Protocol Outline:

-

Cell Culture and Labeling:

-

Isolate peritoneal macrophages from mice (e.g., C57BL/6) following stimulation with thioglycolate.

-

Culture the macrophages in DMEM supplemented with FBS and antibiotics.

-

Label the cellular cholesterol pool by incubating the cells with [3H]-cholesterol for 24-48 hours.

-

-

Equilibration and LXR Agonist Treatment:

-

Wash the cells to remove unincorporated [3H]-cholesterol.

-

Incubate the cells in serum-free medium to allow the labeled cholesterol to equilibrate within the cell.

-

Treat the cells with this compound or a vehicle control for a specified period (e.g., 20 hours) to induce the expression of cholesterol transporters.

-

-

Cholesterol Efflux:

-

Wash the cells to remove the LXR agonist.

-

Incubate the cells with a cholesterol acceptor (e.g., apoA-I or HDL) in serum-free medium for a defined period (e.g., 4 hours).

-

-

Quantification:

-

Collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using liquid scintillation counting.

-

Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) * 100.

-

Atherosclerosis Assessment in LDLR Knockout Mice

LDLR knockout (KO) mice are a widely used model for studying atherosclerosis as they develop hypercholesterolemia and atherosclerotic plaques, particularly when fed a high-fat diet.

Protocol Outline:

-

Animal Model and Diet:

-

Use male or female LDLR KO mice on a C57BL/6J background.

-

Feed the mice a Western-type high-fat diet to induce hypercholesterolemia and accelerate atherosclerosis development.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the mice daily via oral gavage for a specified duration (e.g., 12 weeks). The dose range typically investigated is 0.1 to 3 mg/kg/day.

-

-

Tissue Collection and Preparation:

-

At the end of the treatment period, euthanize the mice and perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta and heart.

-

-

Quantification of Atherosclerotic Lesions:

-

Aortic Root Analysis: Embed the upper portion of the heart in OCT medium, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Quantify the lesion area using image analysis software.

-

En Face Aorta Analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O. Capture images of the entire aorta and quantify the percentage of the aortic surface area covered by lesions.

-

Signaling Pathways and Experimental Workflows

LXRβ Signaling Pathway in Lipid Metabolism

The following diagram illustrates the central role of LXRβ in regulating the expression of genes involved in cholesterol efflux and fatty acid synthesis.

Caption: LXRβ signaling pathway activated by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram outlines a typical workflow for the preclinical assessment of this compound's effects on lipid metabolism and atherosclerosis.

References

A Technical Guide to the Preclinical Studies of BMS-852927, a Selective Liver X Receptor β (LXRβ) Agonist

Introduction

BMS-852927, also known as XL041, is a small molecule that has been investigated for its potential therapeutic effects. It is important for researchers to note that, contrary to potential misconceptions, the primary literature consistently characterizes BMS-852927 not as an inhibitor of Interleukin-2-inducible T-cell kinase (ITK), but as a potent and selective agonist of the Liver X Receptor β (LXRβ).[1] Liver X Receptors are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[2] The development of LXRβ-selective agonists like BMS-852927 was driven by the hypothesis that selective activation of the β isoform could promote reverse cholesterol transport (RCT) and provide anti-atherosclerotic benefits, while avoiding the hepatic lipogenesis (leading to elevated triglycerides) associated with LXRα activation.[2][3] This guide provides a detailed overview of the preclinical data for BMS-852927, focusing on its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used in its evaluation.

Mechanism of Action: LXRβ Signaling

Upon binding by an agonist such as BMS-852927, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes.[2] This binding event recruits coactivators and initiates the transcription of genes central to cholesterol efflux and transport, most notably the ATP Binding Cassette (ABC) transporters ABCA1 and ABCG1.[2][3] These transporters are crucial for moving cholesterol out of peripheral cells, such as macrophages in arterial plaques, to high-density lipoprotein (HDL) particles for transport back to the liver, a process known as reverse cholesterol transport.[2]

In Vitro Profile

BMS-852927 was characterized through a series of in vitro assays to determine its potency, selectivity, and activity in a relevant cellular context. The compound demonstrates a similar binding affinity for both LXR isoforms but functions as a potent LXRβ agonist with only partial agonist activity at LXRα.[1][3]

| Parameter | LXRα | LXRβ | Assay Type | Reference |

| Binding Affinity (nM) | 19 | 12 | Radioligand Binding | [1] |

| Agonist Activity (%) | 20% | 88% | Transactivation Assay | [1] |

| hWBA EC50 (nM) | \multicolumn{2}{c | }{9} | Human Whole Blood Assay | [1] |

| hWBA Activity (%) | \multicolumn{2}{c | }{26%} | Human Whole Blood Assay | [1] |

Key Experimental Protocols: In Vitro Assays

-

Transactivation Assays:

-

Objective: To determine the functional agonist activity of BMS-852927 on LXRα and LXRβ isoforms.

-

Methodology: HEK293 cells are transiently co-transfected with expression vectors for full-length human LXRα or LXRβ, along with a luciferase reporter plasmid containing LXR response elements. Cells are then incubated with varying concentrations of the test compound (e.g., BMS-852927) or a full pan-agonist control. After incubation, cells are lysed, and luciferase activity is measured as a readout of receptor activation. The activity is typically expressed as a percentage relative to the maximal activation achieved by the full pan-agonist.[1]

-

-

Human Whole-Blood Endogenous Target Gene Activation Assay (hWBA):

-

Objective: To measure the potency of the compound in a physiologically relevant ex vivo system by quantifying the induction of LXR target genes.

-

Methodology: Freshly collected human whole blood is incubated with various concentrations of BMS-852927 for a specified period (e.g., 6 hours). Following incubation, total RNA is isolated from the blood cells. The expression levels of LXR target genes, such as ABCA1 and ABCG1, are quantified using quantitative real-time PCR (qRT-PCR). The EC50 is calculated as the concentration of the compound that produces 50% of the maximal gene induction.[1][3]

-

In Vivo Preclinical Studies

Preclinical evaluation of BMS-852927 was conducted in mice and cynomolgus monkeys to assess its pharmacodynamic effects and efficacy in models of atherosclerosis.

Mouse Studies

In mouse models, BMS-852927 demonstrated potent stimulation of reverse cholesterol transport and efficacy in reducing atherosclerosis.[1]

| Animal Model | Dosing | Key Findings | Reference |

| C57BL/6J Mice | 0.03 - 3 mg/kg/day (7 days) | Potent, dose-dependent stimulation of cholesterol efflux, with a 70% increase at 3 mg/kg/day. | [1] |

| LDLR Knockout Mice | 0.1 - 3 mg/kg/day (12 weeks) | Inhibition of atherosclerosis progression. The dose-response for atherosclerosis inhibition was similar to that for RCT stimulation. | [1] |

Cynomolgus Monkey Studies

Studies in cynomolgus monkeys were critical for evaluating the therapeutic window, specifically the ability to induce target genes in blood cells without significantly elevating plasma triglycerides.[3]

| Study Type | Dosing (14 days) | Key Findings | Reference |

| Pharmacodynamics | 0.1, 0.3, 1 mg/kg/day | Robust, dose-dependent induction of ABCG1 in blood cells (4.7- to 15-fold). | [4] |

| Lipid Profile | 0.1, 0.3, 1 mg/kg/day | Modest, non-significant elevations in plasma triglycerides (8-20% over baseline). | [4] |

Key Experimental Protocols: In Vivo Studies

-

Atherosclerosis Inhibition in LDLR KO Mice:

-

Objective: To determine if the LXRβ agonist can inhibit the development of atherosclerotic plaques.

-

Animal Model: LDL Receptor knockout (LDLR KO) mice, which are prone to developing atherosclerosis, especially on a high-fat diet.

-

Methodology: Mice are placed on a Western-type high-fat diet. They are randomized into vehicle control and treatment groups receiving different oral doses of BMS-852927 daily for an extended period (e.g., 12 weeks). At the end of the study, mice are euthanized, and the aorta is dissected. The extent of atherosclerotic lesion area is quantified, typically by en face analysis after Oil Red O staining.[1]

-

-

Pharmacodynamic (PD) Study in Cynomolgus Monkeys:

-

Objective: To assess the induction of LXR target genes in a non-human primate model and monitor for adverse lipid effects.

-

Animal Model: Male cynomolgus monkeys.

-

Methodology: Animals are randomized into treatment groups and dosed orally once daily with vehicle or BMS-852927 for a set period (e.g., 14 days). Blood samples are collected at baseline and at multiple time points during the study. RNA is isolated from whole blood to measure the expression of target genes like ABCG1 via qRT-PCR. Plasma is analyzed to determine levels of triglycerides and cholesterol.[1][4]

-

Translational Challenges and Conclusion

The preclinical profile of BMS-852927 was highly favorable, demonstrating potent LXRβ-mediated target gene engagement and anti-atherosclerotic efficacy in mice, along with a wide therapeutic window in cynomolgus monkeys.[1][5] Based on these promising results, the compound advanced into Phase I clinical trials.[6]

However, in human subjects, BMS-852927 produced not only the desired induction of reverse cholesterol transport pathways but also significant adverse effects, including increased plasma and hepatic triglycerides, elevated LDL-cholesterol, and decreased circulating neutrophils.[5][7] These effects were not predicted by the preclinical monkey model, which markedly underestimated the human lipogenic response.[5][7] This discrepancy highlights a significant translational challenge in LXR agonist development and underscores that even LXRβ-selective compounds with low partial LXRα activity may not be sufficient to avoid undesirable lipid elevations in humans.[3] While BMS-852927 itself did not progress, the extensive preclinical and clinical data generated have provided invaluable insights for the field of LXR-targeted drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Highly Potent Liver X Receptor β Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Beneficial and Adverse Effects of an LXR Agonist on Human Lipid and Lipoprotein Metabolism and Circulating Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. platform.opentargets.org [platform.opentargets.org]

- 7. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity of XL041 for Liver X Receptor Beta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Liver X Receptors (LXRs), LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammation.[1][2][3] Activation of LXRs has been a promising therapeutic strategy for atherosclerosis. However, the clinical development of pan-LXR agonists has been hampered by adverse effects, primarily hepatic steatosis (fatty liver) and hypertriglyceridemia, which are predominantly mediated by the activation of LXRα in the liver.[4] This has spurred the development of LXRβ-selective agonists, aiming to retain the anti-atherosclerotic benefits while minimizing the undesirable metabolic side effects. XL041 (also known as BMS-852927) has emerged as a potent and selective LXRβ agonist. This technical guide provides an in-depth analysis of the selectivity of this compound for LXRβ, presenting key data, experimental methodologies, and visual representations of the underlying molecular and cellular mechanisms.

Quantitative Data Summary

The selectivity of this compound for LXRβ is not based on a significant difference in binding affinity but rather on a pronounced difference in functional efficacy. While this compound binds to both LXRα and LXRβ with similar high affinity, it demonstrates substantially greater agonistic activity on LXRβ. This differential activation is the cornerstone of its selective profile.

| Parameter | LXRα | LXRβ | Data Source |

| Binding Affinity (Ki) | 19 nM | 12 nM | [5] |

| Functional Activity (% Efficacy vs. Pan-Agonist) | 20% | 88% | [5] |

| Human Whole-Blood Assay (EC50) | - | 9 nM | [5] |

Experimental Protocols

To determine the binding affinity and functional selectivity of compounds like this compound, several key in vitro assays are employed. The following are representative, detailed protocols for the types of experiments used to characterize LXR modulators.

LXRα and LXRβ Competitive Binding Assay (Scintillation Proximity Assay)

This assay quantifies the ability of a test compound to compete with a known radiolabeled LXR ligand for binding to the LXRα or LXRβ ligand-binding domain (LBD).

Materials:

-

Recombinant human LXRα-LBD and LXRβ-LBD (e.g., His-tagged)

-

Radiolabeled LXR ligand (e.g., [3H]-T0901317 or [3H]-24(S),25-epoxycholesterol)

-

Scintillation Proximity Assay (SPA) beads (e.g., Nickel or Copper His-Tag SPA beads)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% BSA and 5 mM DTT

-

Test compound (this compound) and a reference pan-agonist (e.g., T0901317)

-

96-well or 384-well microplates

Procedure:

-

Protein Immobilization: Incubate the His-tagged LXRα-LBD or LXRβ-LBD with the SPA beads in the assay buffer to allow for binding of the receptor to the beads.

-

Assay Setup: In a microplate, add the assay buffer, the LXR-bead slurry, and the radiolabeled LXR ligand at a concentration close to its Kd.

-

Compound Addition: Add increasing concentrations of the test compound (this compound) or the unlabeled reference compound to the wells. Include a control with no competitor (maximum binding) and a control with a high concentration of the reference compound (non-specific binding).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

-

Signal Detection: Measure the scintillation counts using a microplate scintillation counter. The signal is generated only when the radioligand is bound to the receptor on the bead, bringing it in close proximity to the scintillant within the bead.

-

Data Analysis: Plot the scintillation counts against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

LXRα and LXRβ Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of LXRα or LXRβ.

Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1, or HeLa)

-

Expression plasmids for full-length human LXRα and LXRβ

-

A luciferase reporter plasmid containing multiple copies of an LXR response element (LXRE) upstream of a minimal promoter driving the luciferase gene.

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and serum.

-

Test compound (this compound) and a reference pan-agonist.

-

Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density.

-

Transfection: Co-transfect the cells with the LXRα or LXRβ expression plasmid, the LXRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Compound Treatment: After an overnight incubation to allow for protein expression, replace the medium with fresh medium containing increasing concentrations of the test compound (this compound) or the reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 18-24 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy (% activation relative to the reference pan-agonist).

Visualizations

LXRβ Signaling Pathway

Caption: LXRβ signaling pathway activated by this compound.

Experimental Workflow for Determining LXRβ Selectivity

Caption: Workflow for assessing the LXRβ selectivity of this compound.

Logical Relationship of this compound's Selectivity

Caption: The basis of this compound's functional selectivity for LXRβ.

Conclusion

This compound demonstrates a clear functional selectivity for LXRβ over LXRα. This selectivity is not driven by preferential binding but by a differential ability to induce a transcriptionally active conformation in the LXRβ isoform. The data strongly support the classification of this compound as a selective LXRβ agonist, a characteristic that holds significant promise for the development of new therapeutics for atherosclerosis and other inflammatory diseases, potentially avoiding the LXRα-mediated side effects that have challenged previous LXR-targeting strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive understanding of the evaluation and mechanism of selectivity for this important class of molecules.

References

- 1. LanthaScreen™ TR-FRET LXR beta Coactivator Assay Kit, goat 800 x 20 μL assays | Buy Online [thermofisher.com]

- 2. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Crystal structure of the heterodimeric complex of LXRα and RXRβ ligand‐binding domains in a fully agonistic conformation | The EMBO Journal [link.springer.com]

- 4. Fatty acid binding profile of the liver X receptor α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanthaScreen TR-FRET LXR alpha Coactivator Assay Kit, goat | LabX.com [labx.com]

The LXRβ Agonist XL041: A Deep Dive into its Impact on Inflammatory Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

XL041, also known as BMS-852927, is a potent and selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a pivotal role in regulating cholesterol homeostasis and inflammation.[1] The anti-inflammatory properties of LXR agonists have garnered significant interest for their therapeutic potential in a range of inflammatory diseases. This technical guide provides an in-depth analysis of this compound's impact on inflammatory gene expression, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.

Core Mechanism: LXRβ Activation and Anti-Inflammatory Effects

Liver X Receptors, upon activation by endogenous oxysterols or synthetic agonists like this compound, form heterodimers with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, modulating their transcription. The anti-inflammatory actions of LXR agonists are primarily attributed to two mechanisms:

-

Transrepression of Pro-inflammatory Genes: LXR activation can interfere with the activity of key pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference, often referred to as transrepression, leads to a downregulation of a wide array of inflammatory genes, including cytokines, chemokines, and enzymes involved in the inflammatory cascade.

-

Upregulation of Cholesterol Efflux Genes: LXRs are master regulators of reverse cholesterol transport. They upregulate the expression of genes like ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are crucial for the removal of excess cholesterol from macrophages. This process of cholesterol efflux itself has anti-inflammatory consequences.

Quantitative Impact of this compound on Inflammatory Gene Expression

| Gene Category | Target Gene | Anticipated Effect of this compound |

| Pro-inflammatory Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | ↓ (Inhibition) |

| Interleukin-6 (IL-6) | ↓ (Inhibition) | |

| Interleukin-1 beta (IL-1β) | ↓ (Inhibition) | |

| Interleukin-23 alpha (IL-23α) | ↓ (Inhibition) | |

| Inflammatory Enzymes | Inducible Nitric Oxide Synthase (iNOS/NOS2) | ↓ (Inhibition) |

| Cyclooxygenase-2 (COX-2) | ↓ (Inhibition) | |

| Chemokines | Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) | ↓ (Inhibition) |

| Other | Mer Tyrosine Kinase (Mertk) | ↑ (Upregulation) |

Table 1: Anticipated Impact of this compound on Key Inflammatory Gene Expression in Macrophages.

Key Experimental Protocols

This section provides a detailed methodology for investigating the effects of this compound on inflammatory gene expression in murine peritoneal macrophages.

Isolation and Culture of Murine Peritoneal Macrophages

This protocol describes the elicitation and harvesting of peritoneal macrophages from mice.

-

Materials:

-

Male C57BL/6 mice

-

4% thioglycolate solution (sterile)

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Antibiotic-antimycotic solution (100x)

-

Sterile phosphate-buffered saline (PBS)

-

Ice

-

-

Procedure:

-

Inject male C57BL/6 mice intraperitoneally with 1 mL of sterile 4% thioglycolate solution to elicit macrophage recruitment.

-

After 4 days, euthanize the mice and disinfect the abdominal area.

-

Make a small incision in the abdominal skin and peritoneum.

-

Wash the peritoneal cavity with 5-10 mL of ice-cold, sterile PBS.

-

Collect the peritoneal lavage fluid and centrifuge at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in DMEM supplemented with 20% FBS and 1% antibiotic-antimycotic solution.

-

Plate the cells in appropriate culture dishes and incubate at 37°C in a 5% CO2 incubator. Allow macrophages to adhere for 2-4 hours.

-

Wash the plates with warm PBS to remove non-adherent cells.

-

Macrophage Treatment with this compound and LPS Stimulation

This protocol outlines the treatment of cultured macrophages with this compound followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Materials:

-

Adherent peritoneal macrophages (from Protocol 1)

-

This compound (BMS-852927)

-

Lipopolysaccharide (LPS) from E. coli

-

Serum-free DMEM

-

-

Procedure:

-

Replace the culture medium of the adherent macrophages with serum-free DMEM.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Add this compound to the cells at the desired final concentrations. A vehicle control (e.g., DMSO) should be included.

-

Incubate the cells with this compound for 20 hours at 37°C in a 5% CO2 incubator.[1]

-

Following the pre-incubation, add LPS to the culture medium at a final concentration of 20 ng/mL to stimulate an inflammatory response.[1]

-

Incubate the cells for an additional 5 hours.[1]

-

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the analysis of inflammatory gene expression at the mRNA level.

-

Materials:

-

Treated macrophages (from Protocol 2)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers for target genes (e.g., Tnf, Il6, Il1b, Nos2, Il23a, Mertk) and a housekeeping gene (e.g., Gapdh, Actb)

-

qRT-PCR instrument

-

-

Procedure:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Assess RNA quantity and quality using a spectrophotometer.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up qRT-PCR reactions using a qPCR master mix, cDNA template, and gene-specific primers.

-

Perform the qRT-PCR on a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated, LPS-stimulated control group.

-

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms.

References

the role of XL041 in macrophage function

An In-depth Technical Guide on the Role of XL041 (BMS-852927) in Macrophage Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, also known as BMS-852927, is a potent and selective synthetic agonist for the Liver X Receptor β (LXRβ), a nuclear receptor that functions as a master regulator of cholesterol homeostasis and inflammation. In macrophages, the activation of LXRβ by this compound orchestrates a dual response: it robustly promotes the efflux of excess cholesterol, a key process in preventing the formation of atherosclerotic foam cells, and it suppresses pro-inflammatory gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on macrophage functions, detailed experimental protocols for studying these effects, and visual diagrams of the core signaling pathways and experimental workflows.

Introduction to this compound (BMS-852927)

This compound is an orally bioavailable, selective agonist of LXRβ.[1] LXRs, which include two isoforms, LXRα and LXRβ, are ligand-activated transcription factors that play pivotal roles in metabolism and immunity.[2][3] LXRβ is ubiquitously expressed, including in macrophages, while LXRα expression is more restricted to metabolic tissues like the liver, adipose tissue, and macrophages.[3][4] Upon activation by an agonist like this compound, LXRβ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation. The selectivity of this compound for LXRβ is intended to harness the therapeutic benefits of LXR activation while potentially mitigating some adverse effects, such as hypertriglyceridemia, which are more strongly associated with LXRα activation in the liver.[5][6]

Core Mechanism: The LXRβ Signaling Pathway in Macrophages

The primary role of this compound in macrophages is to activate the LXRβ signaling pathway, which has two major downstream consequences: the regulation of cholesterol transport and the modulation of inflammatory responses.

-

Transactivation of Cholesterol Homeostasis Genes: LXRβ activation directly induces the expression of genes critical for reverse cholesterol transport (RCT). Key target genes include ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and Apolipoprotein E (ApoE).[4][7] These proteins work in concert to efflux excess cholesterol from macrophages to extracellular high-density lipoprotein (HDL) particles, a crucial step in preventing the lipid accumulation that drives atherosclerosis.[8]

-